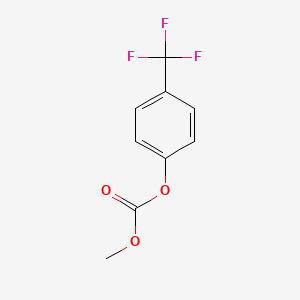

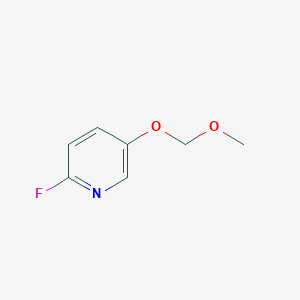

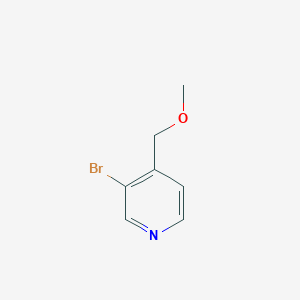

![molecular formula C15H22BN3O2 B6335319 5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester CAS No. 919347-58-3](/img/structure/B6335319.png)

5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-([(2-Cyanoethyl)amino]methyl)pyridine-3-boronic acid pinacol ester” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are used in a variety of chemical reactions, including the Suzuki–Miyaura coupling .

Chemical Reactions Analysis

Pinacol boronic esters are used in a variety of chemical reactions . For example, they are used in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They are also used in a microwave-assisted, four-component coupling process leading to amino substituted imidazopyridines .Physical and Chemical Properties Analysis

Pinacol boronic esters are relatively stable, readily prepared, and generally environmentally benign organoboron reagents . They have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .Scientific Research Applications

Analytical Challenges and Solutions

Pinacolboronate esters are pivotal in Suzuki coupling reactions, facilitating the synthesis of complex molecules by connecting organic building blocks. The analysis of these compounds, such as aryl pinacolboronate esters, presents unique challenges due to their propensity for hydrolysis, which complicates their characterization through conventional chromatographic techniques. Innovative approaches, including the use of non-aqueous and aprotic diluents along with highly basic mobile phases, have been developed to stabilize these esters for purity analysis, demonstrating the critical nature of these compounds in synthetic chemistry (Zhong et al., 2012).

Synthesis and Application in Coupling Reactions

The synthesis of boronic acids and their esters, such as 3-pyridylboronic acid and its pinacol ester, plays a crucial role in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are instrumental in creating a wide array of complex molecules, showcasing the versatility and importance of boronic esters in medicinal chemistry and material science. The development of efficient synthesis methods for these compounds, including pinacol boronic esters, underscores their significance in advancing chemical synthesis methodologies (Li et al., 2005).

Contributions to Asymmetric Synthesis

Boronic esters are also vital in asymmetric synthesis, enabling the creation of chiral molecules with high stereocontrol. This is exemplified in the synthesis of 1-acyl-3,4-disubstituted pyrrolidine-2-boronic acid derivatives, where boronic esters facilitate the introduction of various substituents into molecules, a process critical for the production of compounds with specific optical activities (Matteson & Lu, 1998).

Enhancing Fluorescence and Sensing Capabilities

The formation of cyclic boronate esters with enhanced Lewis acidity can significantly increase the strength of cation-π stacking interactions, leading to fluorescence enhancement. This property is exploited in the development of sensors, where the interaction between boronic acids and various analytes, such as carbohydrates, can be monitored through changes in fluorescence, illustrating the utility of boronic esters in creating sensitive and selective detection systems (Huang et al., 2010).

Mechanism of Action

Target of Action

The primary target of this compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, such as our compound, which are relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction , which is a key biochemical pathway in the formation of carbon–carbon bonds . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a cornerstone of organic synthesis, enabling the construction of complex organic molecules from simpler building blocks .

Action Environment

The action of the compound can be influenced by environmental factors. For instance, the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions suggests that the pH of the environment could impact the stability and efficacy of the compound . Additionally, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant, suggesting that it can be effectively carried out in a variety of chemical environments .

Future Directions

The development of new borane reagents, such as BH3·L, has been observed . These new reagents could potentially expand the scope of reactions involving pinacol boronic esters. Additionally, the development of more efficient and diverse protocols for the protodeboronation of pinacol boronic esters could be a valuable area of future research .

Properties

IUPAC Name |

3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methylamino]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BN3O2/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-19-11-13)9-18-7-5-6-17/h8,10-11,18H,5,7,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUXMTVZEBSZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

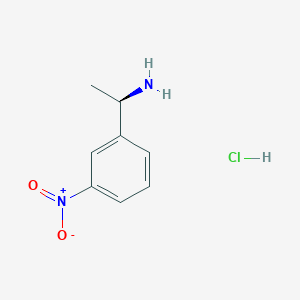

![8-Methylsulfonyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B6335252.png)

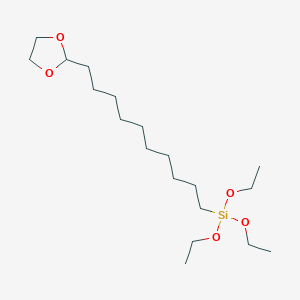

![Ethyl 4-(cyclopropylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6335285.png)

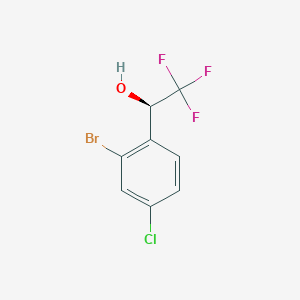

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)